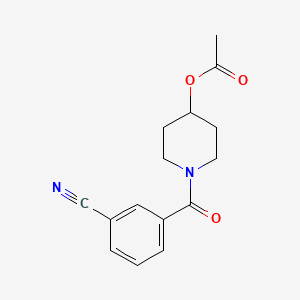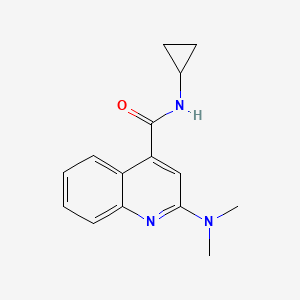![molecular formula C13H9ClFN3O2S B7548900 N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide, also known as CFPS, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. CFPS has been found to inhibit several kinases, including the cyclin-dependent kinase 4 (CDK4) and the cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation and proliferation.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth of several cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to cancer treatment, this compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide inhibits the activity of CDK4 and CDK6 by binding to the ATP-binding pocket of these kinases. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the cell cycle. The inhibition of CDK4 and CDK6 by this compound leads to cell cycle arrest in the G1 phase, which prevents the proliferation of cancer cells. This compound also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to inhibiting CDK4 and CDK6, this compound has been shown to inhibit the activity of several other kinases, including the protein kinase B (AKT) and the mitogen-activated protein kinase (MAPK) pathways. This compound has also been found to induce autophagy, a process by which cells degrade and recycle their own components. In terms of physiological effects, this compound has been found to reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied, and there is a wealth of information available on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations. It has been found to have off-target effects on some kinases, which can complicate the interpretation of experimental results. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide. One area of research is the development of more potent and selective inhibitors of CDK4 and CDK6. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound treatment. Additionally, the use of this compound in combination with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is an area of emerging research.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has been described in several publications. One of the most commonly used methods involves the reaction of 4-chloro-2-fluoroaniline with 3-chloro-4-fluorobenzene sulfonyl chloride in the presence of a base, such as triethylamine, to form the intermediate product. The intermediate is then reacted with 3-cyanopyridine in the presence of a palladium catalyst to form this compound. The purity of the final product can be improved by recrystallization.
特性
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3O2S/c14-8-3-4-11(10(15)6-8)18-21(19,20)12-7-17-13-9(12)2-1-5-16-13/h1-7,18H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPVWIQIBABIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2S(=O)(=O)NC3=C(C=C(C=C3)Cl)F)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548857.png)
![6-[5-(5-Chloro-2-thienyl)-1,2,4-oxadiazol-3-yl]-3-methyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7548865.png)
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)


![N-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548893.png)
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
![3-{[5-(2-methyl-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl}-1H-indazole](/img/structure/B7548916.png)

methanone](/img/structure/B7548929.png)